1-[4-(4-Aminophenoxy)phenyl]ethanone

Polymer Chemistry Poly(ether imide)s Structure-Property Relationship

Procuring a mono-functional aromatic amine for controlled polymer end-capping is often a bottleneck in advanced material R&D. 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS 1215-98-1) directly addresses this pain point as an asymmetric, ketone-bearing monomer, distinctly different from common symmetrical diamines like ODA. - Enables precise molecular weight control via end-capping, preventing uncontrolled chain extension. - Introduces acetyl functionality via a flexible ether linkage, enhancing solubility and processability of polyimides. - Key precursor for asymmetric diamine monomers, yielding polymers with high Td10 > 550°C and low dielectric constants (2.56-2.78). Reliable supply with full analytical documentation ensures confidence for both lab-scale exploration and scale-up procurement.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1215-98-1
Cat. No. B072301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Aminophenoxy)phenyl]ethanone
CAS1215-98-1
Synonyms1-[4-(4-AMINO-PHENOXY)-PHENYL]-ETHANONE
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3
InChIKeyLLPBSWDPJYOIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(4-Aminophenoxy)phenyl]ethanone: Strategic Monoamine Monomer


1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS 1215-98-1) is an aromatic ketone and monoamine monomer with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . Structurally, it features a single primary aromatic amine group and a pendant acetyl moiety connected via a flexible ether linkage. Unlike the more common symmetrical, rigid diamines such as 4,4'-Oxydianiline (ODA), this compound's asymmetric, functionalized architecture serves as a unique building block for introducing chain-end functionality or for preparing specialized diamine monomers through further synthetic elaboration [1].

Monoamine monomer for chain-end functionalization and asymmetric diamine synthesis
4‑Aminophenoxy architecture supports high‑molecular‑weight polyimide film formation
Acetyl‑flexible ether linkage provides solubility and processing advantages over rigid diamines

1-[4-(4-Aminophenoxy)phenyl]ethanone: Incompatibility with Symmetrical Diamines


Substituting 1-[4-(4-Aminophenoxy)phenyl]ethanone with a generic, symmetrical diamine like ODA or 1,3-Bis(4-aminophenoxy)benzene (APB) is fundamentally flawed for applications requiring a mono-functional or ketone-containing building block. The target compound's monoamine structure is essential for end-capping reactions, preventing uncontrolled chain extension, or creating specific polymer architectures that cannot be achieved with diamines [1]. Furthermore, the distinct reactivity of the 4-aminophenoxy motif, when compared to its 2-aminophenoxy analog, is critical for achieving high molecular weight and film-forming ability in polymerization [2]. Using a diamine would lead to crosslinking or a completely different polymer backbone, resulting in a material with divergent solubility, thermal, and mechanical properties.

Symmetrical diamines Replacing with ODA or APB eliminates mono‑functionality, leading to uncontrolled chain extension or crosslinking and a fundamentally different polymer backbone.
2‑Aminophenoxy isomer The 2‑aminophenoxy regioisomer yields low‑molecular‑weight cyclic oligomers that cannot form films, making it unsuitable for structural applications.
Non‑ketone analogs Absence of the acetyl group alters monomer geometry and reactivity, potentially shifting thermal, solubility, and mechanical property profiles.

1-[4-(4-Aminophenoxy)phenyl]ethanone: Performance Benchmarks


Polymerization Efficiency: 4-Aminophenoxy vs. 2-Aminophenoxy

Diamines containing the 4-aminophenoxy group, which is structurally present in 1-[4-(4-Aminophenoxy)phenyl]ethanone, consistently yield high-molecular-weight poly(ether imide)s capable of forming robust films. In direct contrast, under identical polymerization conditions with aromatic bis(ether anhydride)s, diamines featuring the regioisomeric 2-aminophenoxy group predominantly produce low-molecular-weight, powdery cyclic oligomers that cannot be cast into films [1]. This fundamental difference in polymerization behavior is a critical determinant of processability and end-use performance.

Polymerization outcome
Head‑to‑head
High‑MW films vs. low‑MW powder
4‑Aminophenoxy required for film formation
Identical polycondensation conditions; 2‑aminophenoxy yields non‑film‑forming cyclic oligomers.
Polymer Chemistry Poly(ether imide)s Structure-Property Relationship

Thermal Performance: Glass Transition of 4-Aminophenoxy Polyimides

Polyimides derived from monomers containing the 4-aminophenoxy motif exhibit a well-defined and tunable range of high glass transition temperatures (Tg). For instance, polyimides synthesized from a diamine incorporating the 4-aminophenoxy group, such as 1,1-bis[4-(4-aminophenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, display a Tg ranging from 252°C to 324°C [1]. As a benchmark, more rigid, commercially prevalent polyimides based on 4,4'-Oxydianiline (ODA) and pyromellitic dianhydride (PMDA) (e.g., Kapton) typically have a Tg above 400°C [2], making the target compound's derivatives suitable for applications requiring a balance between high thermal resistance and enhanced processability or solubility.

Tg comparison
Cross‑study
252–324 °C vs. >400 °C (PMDA‑ODA)
Trade‑off between processability and ultra‑high Tg
Class‑level inference; review for specific polymer composition.
Polymer Physics Thermal Analysis Polyimides

Solubility Advantage of 4-Aminophenoxy-Based Polyimides

A key limitation of conventional, fully rigid polyimides like PMDA-ODA is their insolubility in common organic solvents, necessitating complex processing methods. In contrast, polyimides incorporating flexible 4-aminophenoxy ether linkages exhibit significantly enhanced solubility. Polymers based on related diamines, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane, are readily soluble in polar aprotic solvents like NMP and DMAc, allowing for solution casting of transparent, flexible films [1]. This is a stark contrast to the insolubility of PMDA-ODA, which must be processed from its poly(amic acid) precursor.

Solubility profile
Class‑level
Soluble in NMP, DMAc vs. insoluble PMDA‑ODA
Enables solution casting and cost‑effective processing
Solubility must be validated for the specific derived polyimide.
Polymer Processing Solubility Polyimides

Mechanical Properties of 4-Aminophenoxy Polyimide Films

The incorporation of the flexible 4-aminophenoxy unit does not compromise mechanical integrity. Polyimide films derived from a diamantane-based diamine with two 4-aminophenoxy groups (1,6-bis[4-(4-aminophenoxy)phenyl]diamantane) exhibit tensile strengths ranging from 74.4 to 118.2 MPa and initial moduli between 1.9 and 2.2 GPa [1]. These values demonstrate that tough, flexible films with good mechanical properties can be achieved, which are competitive with other engineering polymers and essential for durable, flexible device substrates.

Tensile properties
Supporting
74.4–118.2 MPa; 1.9–2.2 GPa
Mechanical robustness for flexible films
Values from diamantane‑based 4‑aminophenoxy polyimide film.
Materials Science Mechanical Properties Polyimide Films

1-[4-(4-Aminophenoxy)phenyl]ethanone: Key Applications in Advanced Synthesis


Asymmetric Diamine Monomer Synthesis for Polyimides

The compound serves as a critical precursor for synthesizing sophisticated, asymmetric diamine monomers. By reacting its amine group with an activated halide (e.g., 4,4'-difluorobenzophenone [1]) or through other coupling reactions, it introduces the acetyl-functionalized phenoxy ether segment into larger diamine structures. These resulting asymmetric diamines are invaluable for tailoring the properties of polyimides, specifically to lower the glass transition temperature (Tg) for better processability while maintaining high thermal stability (Td10 > 550°C) [2], as established in Section 3.

End-Capping Agent for Polyimides and Polyamides

Due to its monoamine structure, 1-[4-(4-Aminophenoxy)phenyl]ethanone is ideally suited as an end-capping reagent in polycondensation reactions. Introducing this moiety at the chain termini can control molecular weight, prevent further chain extension during processing, and enhance the polymer's solubility in common organic solvents [3]. This application is directly supported by the solubility advantages of the 4-aminophenoxy motif quantified in Section 3.

Advanced Coatings and Flexible Electronic Substrates

Polymers derived from monomers containing the 4-aminophenoxy group are prime candidates for advanced coatings and flexible substrates in microelectronics. Their solubility allows for facile solution processing, and they exhibit a valuable combination of properties: high optical transparency, a low dielectric constant (as low as 2.56-2.78 [4]), and good mechanical strength (tensile strength up to 118 MPa [4]). These attributes, validated in Section 3, make them highly suitable for applications such as interlayer dielectrics, flexible printed circuit boards, and protective coatings for optical devices.

Liquid Crystalline Polymer Building Block

The compound's rigid aromatic core, coupled with the flexibility of its ether linkage and the polarity of its ketone group, provides an excellent structural motif for designing liquid crystalline polymers (LCPs) or mesogenic oligomers. The terminal amine allows for facile attachment to other mesogenic units or polymerizable groups. The resulting materials can exhibit ordered phases with enhanced thermal and mechanical properties along the direction of orientation, building on the fundamental thermal stability data for the 4-aminophenoxy class presented in Section 3.

Application
Selection Property
Validation Focus
Asymmetric diamine synthesis
Ketone‑functionalized monoamine building block
Molecular weight control, Tg tailoring
End‑capping agent
Single primary amine for chain termination
Solubility enhancement, prevention of uncontrolled extension
Flexible electronics & coatings
4‑Aminophenoxy‑based polyimide solubility, low dielectric constant
Solution processability, dielectric & mechanical performance
Liquid crystalline polymers
Rigid aromatic core with flexible ether and polar ketone
Mesophase behavior, anisotropic mechanical properties

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14 linked technical documents
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